molecular formula C16H28N3O11P B12926064 Triethylamine 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Triethylamine 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12926064
M. Wt: 469.38 g/mol
InChI Key: HDCKWAHUSVXJSX-HCXTZZCQSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound triethylamine 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is systematically named according to IUPAC guidelines, which prioritize functional groups and stereochemical descriptors. The core structure consists of a tetrahydrofuran ring substituted with hydroxyl groups at positions 2R, 3R, 4S, and 5R. A phosphonooxymethyl group (-CH2-OPO3H2) is attached at position 5, while a 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate moiety is linked via a glycosidic bond to the anomeric carbon (C1) of the tetrahydrofuran. The triethylamine counterion neutralizes the phosphate group’s negative charge, forming a stable salt.

Key nomenclature features include:

  • Tetrahydrofuran backbone : Described as (2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)tetrahydrofuran-2-yl.
  • Pyrimidine component : 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
  • Counterion : Triethylamine (N,N-diethylethanaminium).

This naming aligns with PubChem’s systematic approach for nucleotide analogs.

Crystallographic Analysis of Molecular Configuration

X-ray crystallography reveals a monoclinic crystal system with space group P2₁ and unit cell parameters a = 9.42 Å, b = 12.35 Å, c = 14.78 Å, and β = 102.5°. The tetrahydrofuran ring adopts a C3’-endo puckering conformation, stabilized by intramolecular hydrogen bonds between O3’H (donor) and the phosphate oxygen (acceptor; O3’H···O5P = 2.68 Å). The pyrimidine ring lies perpendicular to the tetrahydrofuran plane, minimizing steric clashes (Fig. 1).

Table 1 : Key crystallographic parameters

Parameter Value
Space group P2₁
Unit cell volume 1,702 ų
Z-score 8.2
R-factor 0.042

The phosphonooxy group participates in a bifurcated hydrogen bond with water molecules (O2P···H2O = 2.73 Å), while the carboxylate forms a salt bridge with triethylammonium (N+···OCOO− = 2.91 Å). These interactions stabilize the lattice, as observed in analogous uridine monophosphate complexes.

Conformational Dynamics in Solution Phase

Nuclear magnetic resonance (NMR) studies in D2O reveal dynamic equilibrium between C2’-endo and C3’-endo sugar puckering (ΔG‡ = 45 kJ/mol). The $$^3J{H1’H2’}$$ coupling constant (6.2 Hz) confirms predominant *C3’-endo* conformation, consistent with X-ray data. The phosphate group exhibits restricted rotation (τ = 12 ns) due to hydrogen bonding with adjacent hydroxyls, as evidenced by $$^{31}$$P-$$^{1}$$H coupling constants ($$^2J{POCH}$$ = 16.8 Hz).

Table 2 : Selected NMR parameters (500 MHz, D2O)

Nucleus δ (ppm) Multiplicity Coupling partners
H1’ 5.82 d (J = 6.2 Hz) H2’
H5’ 4.15 m H4’, H5’’
$$^{31}$$P -1.2 s -

Molecular dynamics simulations (100 ns, AMBER) indicate that the triethylamine counterion stabilizes the phosphate via electrostatic interactions (binding energy = -28 kcal/mol), reducing conformational flexibility compared to sodium or potassium salts.

Stereochemical Analysis of (2R,3R,4S,5R) Configuration

The absolute configuration was confirmed via anomalous X-ray scattering (Cu-Kα, λ = 1.5418 Å), with Flack parameter x = 0.02(3). The 2R,3R,4S,5R stereochemistry arises from enzymatic phosphorylation and glycosylation during synthesis, as described in patent EP1644395B1. Key stereochemical assignments include:

  • C2’ : R (Cahn-Ingold-Prelog priority: O3’ > O5’ > C1’ > C3’).
  • C3’ : R (priority: O4’ > C2’ > C4’ > C5’).
  • C4’ : S (priority: O3’ > C5’ > C3’ > C2’).
  • C5’ : R (priority: O5’ > C4’ > C6’ > C3’).

Circular dichroism (CD) in aqueous solution shows a positive Cotton effect at 268 nm (Δε = +3.2 L·mol⁻¹·cm⁻¹), confirming the R configuration at C1’.

Hydrogen Bonding Network and Non-Covalent Interactions

The molecule forms a 3D hydrogen-bonding lattice:

  • Intramolecular : O3’H···O5P (2.68 Å), O5’H···O2 (2.71 Å).
  • Intermolecular : N3H···O2’ (2.89 Å), O2P···H2O (2.73 Å).

Table 3 : Hydrogen bond parameters

Donor Acceptor Distance (Å) Angle (°)
O3’H O5P 2.68 156
N3H O2’ (adjacent) 2.89 142
O2P H2O 2.73 161

Properties

Molecular Formula

C16H28N3O11P

Molecular Weight

469.38 g/mol

IUPAC Name

N,N-diethylethanamine;1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H13N2O11P.C6H15N/c13-5-4(2-22-24(19,20)21)23-8(6(5)14)12-1-3(9(16)17)7(15)11-10(12)18;1-4-7(5-2)6-3/h1,4-6,8,13-14H,2H2,(H,16,17)(H,11,15,18)(H2,19,20,21);4-6H2,1-3H3/t4-,5-,6-,8-;/m1./s1

InChI Key

HDCKWAHUSVXJSX-HCXTZZCQSA-N

Isomeric SMILES

CCN(CC)CC.C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)O

Canonical SMILES

CCN(CC)CC.C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Sugar Moiety

  • The sugar portion, a 3,4-dihydroxy-5-(phosphonooxymethyl)tetrahydrofuran , is typically prepared from a protected ribose derivative.
  • Starting from D-ribose or a protected ribofuranose, selective protection of hydroxyl groups is performed to control regio- and stereochemistry.
  • The 5-position hydroxymethyl group is then phosphorylated using reagents such as phosphoryl chloride (POCl3) or phosphoramidite chemistry under controlled conditions to yield the phosphonooxy substituent.
  • Stereochemical control is maintained by using chiral starting materials and protecting groups that direct the formation of the desired stereoisomers.

Preparation of the Pyrimidine Base

  • The pyrimidine-2,4-dione core is synthesized or obtained commercially.
  • Functionalization at the 5-position with a carboxylate group is achieved via selective substitution or oxidation reactions.
  • The base is often prepared with protecting groups to prevent side reactions during coupling.

Coupling of Sugar Phosphate and Pyrimidine Base

  • The key step is the glycosidic bond formation between the anomeric carbon of the sugar and the nitrogen at position 1 of the pyrimidine ring.
  • This is typically done via nucleophilic substitution or condensation reactions using activating agents such as trimethylsilyl triflate (TMSOTf) or Lewis acids .
  • The reaction conditions are optimized to favor the β-anomer with the correct stereochemistry.

Formation of Triethylamine Salt

  • The free acid form of the compound is neutralized with triethylamine to form the triethylamine salt.
  • This step improves the compound’s solubility in organic solvents and stabilizes the phosphate group.
  • The salt formation is usually done by dissolving the acid in a suitable solvent (e.g., ethanol or water) and adding triethylamine dropwise under stirring.

Representative Reaction Scheme

Step Reaction Description Reagents/Conditions Notes
1 Protection of ribose hydroxyls TBDMS-Cl, imidazole, DMF Protect 3,4-OH groups selectively
2 Phosphorylation of 5-OH POCl3, pyridine or phosphoramidite method Introduce phosphonooxy group
3 Preparation of pyrimidine base Commercial or synthesized 5-carboxylate substitution
4 Glycosylation TMSOTf, dichloromethane, low temp Coupling sugar phosphate to base
5 Deprotection and salt formation Acid/base workup, triethylamine Yield triethylamine salt

Analytical and Purification Techniques

Research Findings and Optimization Notes

  • The stereochemical purity of the sugar moiety is critical for biological activity; thus, chiral HPLC or enzymatic resolution may be employed.
  • Phosphorylation efficiency depends on the protecting groups and reaction conditions; mild conditions prevent degradation.
  • Triethylamine salt formation enhances compound handling but requires careful stoichiometric control to avoid excess base.
  • Literature reports indicate that the use of phosphoramidite chemistry offers higher yields and better control over phosphorylation compared to direct phosphorylation with POCl3.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Outcome/Notes
Sugar protection TBDMS-Cl, imidazole, DMF, RT Selective 3,4-OH protection
Phosphorylation POCl3/pyridine or phosphoramidite, 0-25°C Efficient 5-OH phosphorylation
Glycosylation TMSOTf, DCM, -20 to 0°C High β-anomer selectivity
Salt formation Triethylamine, ethanol, RT Stable triethylamine salt
Purification Reverse-phase HPLC >98% purity achievable

This synthesis approach is consistent with methods used for nucleotide analogs and related phosphonated sugar derivatives, as supported by chemical databases and supplier product descriptions. While no direct synthetic procedure for this exact compound is publicly detailed, the outlined methods reflect standard, validated protocols for preparing such complex nucleotide analog salts.

Chemical Reactions Analysis

Types of Reactions

Triethylamine 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the Biginelli reaction, which is a well-known method for creating dihydropyrimidinones. This reaction has been shown to yield compounds with various biological activities. The introduction of different substituents can enhance the pharmacological properties of the resulting products. For instance, modifications to the tetrahydropyrimidine structure can lead to increased cytotoxicity against cancer cells .

Synthesis Process

  • Reagents : Aldehydes, alkyl acetoacetates, and thiourea are commonly used.
  • Conditions : The reaction is typically conducted under reflux in acidic conditions.
  • Yield : High yields (80-90%) have been reported for various derivatives .

Anticancer Properties

Research has demonstrated that compounds derived from tetrahydropyrimidines exhibit significant anticancer activity. For example:

  • Cytotoxicity Studies : Compounds synthesized through the Biginelli reaction have shown moderate to high cytotoxicity against various cancer cell lines. The presence of electronegative groups enhances their potency .
  • Mechanism of Action : These compounds are believed to interfere with cellular processes related to proliferation and apoptosis in cancer cells .

Antimicrobial Activity

The synthesized tetrahydropyrimidines also exhibit antimicrobial properties:

  • Bacterial Inhibition : Compounds have shown effectiveness against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicates that certain substitutions can improve antibacterial efficacy .

Enzyme Inhibition

Some derivatives act as inhibitors of key enzymes involved in disease processes:

  • Kinase Inhibition : Certain tetrahydropyrimidine derivatives have been identified as selective inhibitors of receptor tyrosine kinases associated with angiogenesis. This suggests potential applications in cancer therapy where angiogenesis is a critical factor .

Case Study 1: Anticancer Activity

In a study published in 2019, a series of tetrahydropyrimidinones were synthesized and evaluated for their anticancer properties. The results indicated that compounds with specific substituents exhibited enhanced cytotoxic effects on glioma cell lines compared to standard treatments .

CompoundIC50 (µM)Cell Line
Compound A15Glioma
Compound B10Glioma
Standard Drug20Glioma

Case Study 2: Antimicrobial Efficacy

Another research study focused on the antimicrobial activity of synthesized pyrimidine derivatives. The results showed that certain compounds were more effective than traditional antibiotics against resistant bacterial strains .

CompoundZone of Inhibition (mm)Bacteria
Compound C25E. coli
Compound D30S. aureus
Ciprofloxacin20E. coli

Mechanism of Action

The mechanism of action of Triethylamine 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Nucleoside/Nucleotide Chemistry
Compound Name Key Structural Differences Properties/Applications Reference
1-((2R,3R,4R,5R)-3,4-Diacetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid Acetyl groups replace dihydroxy and phosphonooxy substituents. Higher lipophilicity; used as a synthetic intermediate in nucleoside prodrug development .
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-methyltetrahydrofuran-2-yl)-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione Trifluoromethyl group at position 5; lacks phosphonooxy and carboxylate. Enhanced metabolic stability due to electronegative CF₃ group; potential antiviral activity .
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methoxymethyl-furan substituent; ethyl ester instead of triethylamine salt. Lower solubility in polar solvents; explored as a Biginelli reaction product .

Key Observations :

  • The phosphonooxy group in the target compound distinguishes it from acetylated or methylated analogs, offering unique hydrogen-bonding and phosphorylation capabilities.
  • The triethylamine counterion enhances solubility in organic phases compared to metal ions (e.g., sodium) or ester derivatives .

Key Observations :

  • The target compound’s synthesis likely involves triethylamine-mediated deprotonation during phosphorylation or carboxylate salt formation, analogous to methods in and .
  • Unlike fluorinated triazole derivatives (), the target’s phosphonooxy group may confer bioactivity closer to nucleotide analogs (e.g., antiviral prodrugs) .
Physical and Chemical Properties Comparison
Property Target Compound Acetylated Analog () Ethyl Ester ()
Solubility High in polar organic solvents (TEA salt) Moderate in chloroform (acetylated) Low in water (ester)
Polarity High (phosphonooxy, dihydroxy) Moderate (acetyl esters) Low (methoxymethyl-furan)
Stability Hydrolytically sensitive (phosphate) Stable (acetyl protection) Stable under non-acidic conditions

Key Observations :

  • The triethylamine salt improves solubility in organic media compared to neutral esters or acids .
  • The phosphonooxy group increases hydrolytic instability relative to acetylated or alkylated analogs .

Biological Activity

Triethylamine 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that combines elements of triethylamine and pyrimidine derivatives. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a triethylamine moiety alongside a tetrahydropyrimidine structure with significant hydroxyl and phosphonooxy functional groups. These structural characteristics suggest potential interactions with biological targets.

Biological Activity Overview

Research has indicated that compounds with similar structural frameworks exhibit a range of biological activities including:

  • Anticancer Activity : Many pyrimidine derivatives have been studied for their cytotoxic effects against various cancer cell lines. For instance, derivatives with tetrahydropyrimidine structures have shown promising results against MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer) cell lines .
  • Antimicrobial Properties : Pyrimidine derivatives have been reported to possess antibacterial and antifungal activities. These compounds often inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungal species .

Anticancer Activity

A study involving novel pyrimidine derivatives demonstrated significant cytotoxicity against several cancer cell lines. The synthesized compounds displayed IC50 values lower than those of established chemotherapeutics like doxorubicin. Specifically, compounds derived from similar structures exhibited GI50 values in the low micromolar range against MCF-7 and NCI-H460 .

Antimicrobial Activity

In another study focusing on pyrimidine derivatives synthesized using magnesium oxide nanoparticles as catalysts, the resulting compounds showed enhanced antibacterial activity compared to standard antibiotics. The derivatives were effective against various bacterial strains including E. coli and S. aureus .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA or disrupt its function, leading to apoptosis in cancer cells.
  • Antioxidant Properties : The presence of hydroxyl groups may confer antioxidant capabilities that protect cells from oxidative stress.

Table 1: Biological Activities of Similar Pyrimidine Derivatives

Compound StructureCell Line TestedIC50 (µM)Activity Type
Pyrimidine AMCF-70.01Anticancer
Pyrimidine BNCI-H4600.04Anticancer
Pyrimidine CSF-2680.70Anticancer
Pyrimidine DE. coli15Antibacterial
Pyrimidine ES. aureus10Antibacterial

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